1-(2-Fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-(2-Fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on the phenyl rings and a piperazine core, which is often associated with pharmacological activity. The addition of oxalic acid further modifies its chemical properties, making it a compound of interest for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of 2-fluorobenzyl chloride with 1-(3-fluorophenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The piperazine core is known to interact with various neurotransmitter receptors, potentially modulating their activity and leading to pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Lacks the additional fluorophenylmethyl group, which may result in different pharmacological properties.
4-(3-Fluorophenyl)methylpiperazine: Similar structure but with variations in the substitution pattern on the piperazine ring.
1-(2-Fluorophenyl)-4-methylpiperazine: Contains a methyl group instead of the fluorophenylmethyl group, leading to different chemical and biological properties.
Uniqueness
1-(2-Fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine is unique due to the presence of two fluorine atoms on the phenyl rings and the specific substitution pattern on the piperazine core. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2.C2H2O4/c18-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)17-7-2-1-6-16(17)19;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWSRENYRIVPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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